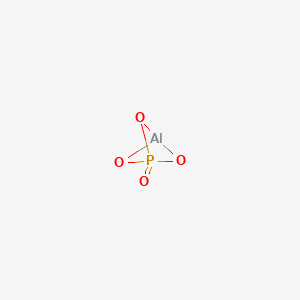

磷酸铝

描述

Interactions of Aluminum(III) with Phosphates

Aluminum phosphate interactions are complex, particularly due to the precipitation of AlPO4, which complicates the study of the aluminum(III)-orthophosphate system. Research has shown that organic phosphates, phosphonates, and nucleoside-5'-monophosphates bind similarly to Al(III), with stability constants being estimated for these interactions. The importance of citrate as a binder of Al(3+) in blood serum is highlighted, and the study also delves into the binding of Al(III) to di- and triphosphates, which is distinct from monophosphate binding. The structures of these complexes have been supported by (31)P NMR measurements .

Toxicities of Aluminum Hydroxide and Calcium Phosphate

Aluminum hydroxide and calcium phosphate have long been used as immunological adjuvants. A study comparing their toxic effects revealed that aluminum hydroxide caused vascular permeability increase and toxicity to macrophages, while calcium phosphate had a stronger haemolytic effect but no other toxic effects. The study provides insights into the different physical properties of these adjuvants and their implications for vaccine development .

Amorphous Aluminum Phosphates as Catalyst Supports

Characterization of amorphous aluminum phosphates has been conducted through the analysis of specific surface area, pore volume, and spectroscopic studies. The findings suggest that amorphous AlPO4 contains different coordinated Al ions, which are crucial for its function as a catalyst support. The study also explores the adsorption properties of these materials, which are significant for their potential applications in various chemical processes .

Synthesis of Layered Aluminum Phosphate

A novel layered aluminum phosphate has been synthesized under nonaqueous conditions, showcasing a unique P:Al ratio. The structure, determined by single-crystal X-ray diffraction, consists of AlO4 and PO4 tetrahedra linked to form layers with organic cations situated between them. This research provides a new perspective on the synthesis of aluminum phosphates and their potential applications in materials science .

Phosphate Sorption and Precipitation on Aluminum Hydroxide

The interaction of phosphate with amorphous aluminum hydroxide (AAH) has been studied, revealing an extremely high phosphate sorption capacity. The sorption mechanism involves a transition from surface complexation to surface precipitation of amorphous AlPO4. This study is significant for understanding the mobility and bioavailability of phosphate in soils and sediments .

Solid-state Synthesis of Aluminophosphates

The synthesis and characterization of aluminophosphates with varying A+ ions have been explored. These compounds exhibit different aluminum coordination depending on the A+ ion present, affecting the overall structure and properties of the material. This research contributes to the understanding of the influence of countercations on the coordination chemistry of aluminum in aluminophosphates .

Structure of Amorphous Aluminum Phosphate

The molecular structure of amorphous aluminum phosphate has been investigated using radial distribution function techniques derived from X-ray diffraction. The study reveals similarities to vitreous silica and provides detailed insights into the short-range order of the material. This research aids in understanding the crystal chemistry of aluminum phosphate .

Sorption Mechanism of Myo-Inositol Hexakisphosphate

The sorption mechanism of myo-inositol hexakisphosphate on amorphous aluminum hydroxide has been examined, showing a complex process involving surface complexation, AAH dissolution, and rapid transformation to surface precipitates. This study sheds light on the interactions of organic phosphates with soil minerals and their environmental implications .

ACO-zeotype Iron Aluminum Phosphates

New iron aluminum phosphates with ACO-zeotype structures have been synthesized, demonstrating the ability to control the Al/Fe ratio by adjusting the fluoride ion concentration. These compounds exhibit antiferromagnetic ordering and provide insights into the structural flexibility and magnetic properties of aluminum phosphates .

X-ray Photoelectron Spectroscopy of Aluminum Phosphates

The X-ray photoelectron spectroscopy of aluminum phosphates synthesized from different precursors has been rationalized. The study correlates the observed spectra with the polymerization state of the material, providing a deeper understanding of the surface chemistry and potential applications of aluminum phosphates .

科学研究应用

1. 原子层沉积

磷酸铝在原子层沉积(ALD)中具有重要意义,这是一种具有纳米定制能力的技术。它用于缩小微电子设备的规模,并用于为广泛应用如电催化水分解和生物相容性涂层创建模型系统 (Henderick et al., 2022)。

2. 高温电加热

磷酸铝在制造具有高性能特性的耐热云母磷酸盐材料中发挥作用。这些材料对工程和建筑行业应用至关重要 (Shishelova et al., 2021)。

3. 石墨氧化抑制

磷酸铝是碳质材料(如石墨)氧化的有效抑制剂。它提高了氧化的起始温度并降低了整体氧化速率常数 (Maier & Jones, 2005)。

4. 汽车催化剂

磷酸铝(AlPO4)是汽车催化剂中坚固的支撑材料。由于其能够将纳米颗粒牢固地锚定在磷酸盐表面上,有助于减少铑的负载 (Machida et al., 2009)。

5. 废水中的磷酸盐去除

磷酸铝在与聚电解质和粘土一起使用时,有助于从废水中去除磷酸盐。这个过程提高了效率并减少了混凝用硫酸铝所需的剂量 (Ozacar & Şengil, 2003)。

6. 锂电池应用

在阴极材料(如LiNi1/3Co1/3Mn1/3O2)上涂覆磷酸铝可以增强锂电池的稳定性和性能,特别是在高温下 (Wang et al., 2014)。

7. 铝磷分子筛

铝磷分子筛用于制造量子效应器件,受益于高分辨率核磁共振光谱用于结构分析 (Wu et al., 1990)。

8. 磷酸盐吸附

经铝磷酸盐改性的蛭石纳米复合材料,包含磷酸铝,对水溶液中的磷酸盐具有高吸附能力,适用于环境应用 (Pan et al., 2017)。

9. 多磷酸盐吸附和水解

氧化铝,包括磷酸铝,在含磷物种的地球化学行为中起着至关重要的作用,影响磷的迁移性和生物有效性 (Wan et al., 2019)。

10. 用作磷肥

制药行业废弃的磷酸铝具有作为磷肥的潜力,影响土壤中磷的可用性和作物生产 (Amaizah et al., 2018)。

安全和危害

Although aluminum phosphate is widely used, certain precautions must be taken when handling this substance due to its potential health effects . Some safety measures include always wearing appropriate protective clothing, including gloves and safety glasses, when handling aluminum phosphate . Ensuring adequate ventilation when working with this substance to prevent inhalation of dust particles .

未来方向

Aluminum-containing adjuvants are by far the most widely used currently . It is worth mentioning that although aluminum-containing adjuvants have been commonly applied in vaccine production, their acting mechanism remains not completely clear . Thus, determining optimal formulation to develop effective and safe aluminium-containing adjuvants for different vaccines will become more substantiated .

属性

IUPAC Name |

aluminum;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRQNADMUWWFW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064839 | |

| Record name | Monoaluminum phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.953 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Aluminum phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |

| Record name | Aluminium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Aluminum Phosphate | |

CAS RN |

7784-30-7 | |

| Record name | Aluminum phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoaluminum phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92V3S521O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)